molecular formula C27H24N4O4S B2835432 2-(((3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)thio)-3-(4-methylbenzyl)quinazolin-4(3H)-one CAS No. 2034205-29-1

2-(((3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)thio)-3-(4-methylbenzyl)quinazolin-4(3H)-one

Cat. No.: B2835432
CAS No.: 2034205-29-1
M. Wt: 500.57
InChI Key: ZGARHAWVLMVGGZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound 2-(((3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)thio)-3-(4-methylbenzyl)quinazolin-4(3H)-one is a quinazolin-4(3H)-one derivative characterized by two key substituents:

A thioether-linked 1,2,4-oxadiazole moiety bearing a 3,4-dimethoxyphenyl group at position 2.

A 4-methylbenzyl group at position 3 of the quinazolinone core.

The quinazolinone scaffold is pharmacologically significant due to its versatility in accommodating diverse substituents that modulate biological activity . The 1,2,4-oxadiazole ring contributes to metabolic stability and hydrogen-bonding interactions, while the 3,4-dimethoxyphenyl group enhances lipophilicity and electron-donating effects. The 4-methylbenzyl substituent may influence steric and hydrophobic interactions with target proteins .

Properties

IUPAC Name

2-[[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methylsulfanyl]-3-[(4-methylphenyl)methyl]quinazolin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H24N4O4S/c1-17-8-10-18(11-9-17)15-31-26(32)20-6-4-5-7-21(20)28-27(31)36-16-24-29-25(30-35-24)19-12-13-22(33-2)23(14-19)34-3/h4-14H,15-16H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZGARHAWVLMVGGZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CN2C(=O)C3=CC=CC=C3N=C2SCC4=NC(=NO4)C5=CC(=C(C=C5)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H24N4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

500.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(((3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)thio)-3-(4-methylbenzyl)quinazolin-4(3H)-one typically involves multiple steps:

    Formation of the 1,2,4-oxadiazole ring: This can be achieved by reacting 3,4-dimethoxybenzohydrazide with appropriate reagents such as acyl chlorides or carboxylic acids under dehydrating conditions.

    Attachment of the oxadiazole to the quinazolinone core: This step involves the nucleophilic substitution reaction where the oxadiazole derivative is reacted with a quinazolinone precursor.

    Introduction of the thioether linkage: This is done by reacting the intermediate with a thiol reagent, often under basic conditions.

    Final functionalization: The compound is further functionalized by introducing the 4-methylbenzyl group through alkylation reactions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of efficient catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the thioether linkage, forming sulfoxides or sulfones.

    Reduction: Reduction reactions can target the oxadiazole ring or the quinazolinone core, potentially leading to ring opening or hydrogenation.

    Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like halogens, nitrating agents, or alkylating agents can be employed under appropriate conditions (e.g., acidic or basic environments).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thioether linkage may yield sulfoxides or sulfones, while substitution reactions on the aromatic rings can introduce various functional groups.

Scientific Research Applications

Chemistry

In chemistry, this compound is studied for its unique structural properties and potential as a building block for more complex molecules. Its ability to undergo various chemical reactions makes it a versatile intermediate in organic synthesis.

Biology and Medicine

In biological and medicinal research, 2-(((3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)thio)-3-(4-methylbenzyl)quinazolin-4(3H)-one is investigated for its potential pharmacological activities. It may exhibit anti-inflammatory, antimicrobial, or anticancer properties, making it a candidate for drug development.

Industry

In the industrial sector, this compound could be used in the development of new materials or as a precursor in the synthesis of other valuable chemicals. Its unique structure may impart desirable properties to polymers or other advanced materials.

Mechanism of Action

The mechanism of action of this compound in biological systems is likely related to its ability to interact with specific molecular targets. For instance, it may bind to enzymes or receptors, modulating their activity. The presence of the oxadiazole and quinazolinone moieties suggests potential interactions with nucleic acids or proteins, influencing cellular pathways involved in inflammation, cell proliferation, or apoptosis.

Comparison with Similar Compounds

Heterocyclic Moieties

  • 1,2,4-Oxadiazole vs. 1,2,4-Triazole :
    The oxadiazole ring in the target compound offers greater metabolic stability compared to triazole derivatives, which are prone to oxidation. However, triazole-containing analogues (e.g., ) exhibit broad-spectrum antimicrobial activity due to enhanced hydrogen-bonding capacity .
  • Thiadiazole vs. Oxadiazole: Thiadiazole-linked quinazolinones () demonstrated diuretic activity, attributed to sulfamoyl groups interacting with renal carbonic anhydrase. The oxadiazole in the target compound lacks this sulfonamide functionality, suggesting divergent pharmacological targets .

Aromatic Substituents

  • 3,4-Dimethoxyphenyl vs. Trifluoromethylphenyl :
    The 3,4-dimethoxyphenyl group in the target compound may enhance membrane permeability via lipophilic effects, whereas trifluoromethyl groups () improve electron-withdrawing properties and antiplasmodial activity .
  • 4-Methylbenzyl vs.

Antimicrobial Potential:

Quinazolinones with electron-rich aromatic substituents (e.g., 3,4-dimethoxy) exhibit enhanced bacteriostatic activity against Gram-negative bacteria (). The target compound’s oxadiazole-thioether linkage may further disrupt bacterial membrane integrity .

Cytotoxicity Profile:

Compounds with methylbenzyl groups (e.g., ’s 6 and 7) demonstrated moderate cytotoxicity (IC₅₀ ~10–100 μM). The target compound’s 4-methylbenzyl group may similarly confer selective toxicity toward cancer cells while sparing normal cells .

Metabolic Stability:

The 1,2,4-oxadiazole ring resists enzymatic degradation better than triazole or thiadiazole moieties, suggesting improved pharmacokinetics .

Q & A

Basic: What are the critical steps and conditions for synthesizing this quinazolinone-oxadiazole hybrid compound?

Methodological Answer:
The synthesis typically involves multi-step reactions:

  • Step 1: Formation of the quinazolinone core via cyclization of anthranilic acid derivatives or substituted benzamides under acidic or basic conditions.
  • Step 2: Introduction of the oxadiazole moiety through condensation reactions using hydroxylamine derivatives or nitrile oxides.
  • Step 3: Thioether linkage formation between the oxadiazole-methyl group and quinazolinone sulfur atom, often employing thiophiles like NaSH or Lawesson’s reagent.
    Key Conditions:
  • Solvents: Methanol, ethanol, or DMF for solubility and reactivity .
  • Temperature: Controlled heating (60–100°C) to avoid decomposition of intermediates .
  • Catalysts: Use of Lewis acids (e.g., ZnCl₂) to accelerate cyclization .
    Validation: Confirm intermediate purity via TLC and final product crystallinity via recrystallization in ethanol .

Basic: Which spectroscopic and crystallographic techniques are essential for structural characterization?

Methodological Answer:

  • 1H/13C NMR: Assign peaks for methoxy (δ 3.8–4.0 ppm), aromatic protons (δ 6.5–8.0 ppm), and thioether (–S–CH₂–) groups. Use deuterated solvents (CDCl₃ or DMSO-d₆) for clarity .
  • X-ray Crystallography: Resolve the 3D conformation of the quinazolinone-oxadiazole scaffold to confirm bond angles and intermolecular interactions (e.g., π-π stacking) .
  • Mass Spectrometry (HRMS): Verify molecular weight (e.g., ~398.9 g/mol for analogs) and fragmentation patterns .

Advanced: How can reaction yields be optimized for large-scale synthesis?

Methodological Answer:

  • Microwave-Assisted Synthesis: Reduce reaction time from hours to minutes while maintaining high yields (e.g., 80–90%) by enhancing energy transfer .
  • Catalyst Screening: Test Pd/C or CuI for cross-coupling steps to improve regioselectivity .
  • Solvent Optimization: Switch to PEG-400 for greener synthesis and easier purification .
  • Continuous Flow Reactors: Minimize side reactions and improve scalability for thioether bond formation .

Advanced: How can researchers predict and validate the biological activity of this compound?

Methodological Answer:

  • In Silico Docking: Use AutoDock Vina to model interactions with targets like EGFR or PARP-1, focusing on the oxadiazole’s electron-deficient ring and quinazolinone’s planar structure .
  • SAR Studies: Synthesize analogs with modified substituents (e.g., replacing 3,4-dimethoxyphenyl with 4-fluorophenyl) to assess impact on bioactivity .
  • Enzymatic Assays: Test inhibition of kinases or oxidoreductases in vitro, using ATP/GST-coupled assays for IC₅₀ determination .

Advanced: How to resolve contradictions in reported bioactivity data across analogs?

Methodological Answer:

  • Control for Solubility: Use DMSO stocks ≤0.1% to avoid cytotoxicity artifacts in cell-based assays .
  • Metabolic Stability Testing: Perform microsomal incubation (e.g., human liver microsomes) to identify rapid degradation pathways affecting in vivo vs. in vitro results .
  • Orthogonal Assays: Validate antimicrobial activity with both agar diffusion and broth microdilution methods to rule out false positives .

Advanced: What strategies ensure compound stability under varying pH and temperature conditions?

Methodological Answer:

  • pH Stability Studies: Incubate the compound in buffers (pH 1–13) at 37°C for 24h, monitoring degradation via HPLC. Quinazolinones are typically stable at pH 4–8 but hydrolyze under strong acids/bases .
  • Thermal Analysis (TGA/DSC): Determine melting points and decomposition temperatures. Store lyophilized samples at –20°C in amber vials to prevent photodegradation .

Advanced: How to design derivatives for structure-activity relationship (SAR) studies?

Methodological Answer:

  • Core Modifications: Replace the 4-methylbenzyl group with electron-withdrawing (e.g., –CF₃) or donating (–OCH₃) groups to alter electron density .
  • Side Chain Variations: Introduce polar groups (e.g., –OH, –NH₂) on the oxadiazole ring to improve water solubility .
  • Bioisosteric Replacement: Substitute the thioether (–S–) with sulfoxide (–SO–) or sulfone (–SO₂–) to modulate pharmacokinetics .

Advanced: What computational methods predict metabolic pathways and toxicity?

Methodological Answer:

  • ADMET Prediction: Use SwissADME or ProTox-II to estimate logP (target ≤5), CYP450 inhibition, and hepatotoxicity .
  • Metabolite Identification: Simulate Phase I/II metabolism (e.g., oxidation, glucuronidation) with software like MetaSite .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.